molecular formula C21H24FNO5 B459477 ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 445266-56-8

ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B459477
CAS No.: 445266-56-8
M. Wt: 389.4g/mol
InChI Key: WEBSGQILGMVCPM-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydro-4H-chromene family, characterized by a bicyclic chromene core fused with a cyclohexenone ring. Its structure includes:

  • 7,7-Dimethyl groups: Enhances steric bulk and may influence conformational stability .
  • 2-Amino and ethyl carboxylate substituents: Critical for hydrogen bonding and solubility .

Properties

IUPAC Name

ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO5/c1-5-27-20(25)18-16(12-8-11(26-4)6-7-13(12)22)17-14(24)9-21(2,3)10-15(17)28-19(18)23/h6-8,16H,5,9-10,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBSGQILGMVCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)F)C(=O)CC(C2)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and a β-keto ester, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

    Fluoro-Substituted Methoxyphenyl Group Addition: The fluoro-substituted methoxyphenyl group can be incorporated through electrophilic aromatic substitution reactions, using appropriate fluorinated and methoxylated aromatic compounds.

    Esterification: The final step involves esterification to form the ethyl carboxylate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines to more reactive intermediates.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis often employs sodium hydroxide or potassium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Structural Impact

The phenyl ring substitution at the 4-position is a key structural variable. Below is a comparative analysis:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-Fluoro-5-methoxy C₂₁H₂₃FNO₅ 391.41 Potential enhanced polarity and binding affinity due to fluorine and methoxy groups
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 4-Hydroxy-3-methoxy C₂₁H₂₅NO₆ 387.43 Increased solubility via hydroxyl group; antioxidant activity inferred
Ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 2-Methoxy C₂₁H₂₅NO₅ 371.43 Steric hindrance from ortho-methoxy may reduce reactivity
Ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 3,5-Difluoro C₂₀H₂₁F₂NO₄ 389.38 High electron-withdrawing effect; crystallographically characterized
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 2,4-Dichloro C₁₈H₁₇Cl₂NO₄ 382.24 Chlorine substituents may enhance lipophilicity and membrane penetration

Functional Group Comparisons

  • Ethyl Carboxylate vs. Carbonitrile: Analogues with nitrile groups (e.g., 2-amino-4-(4-methylphenyl)-5-oxo-...-3-carbonitrile) exhibit similar bioactivity but reduced solubility compared to carboxylate esters .

Biological Activity

Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS Number: 445266-56-8) is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FNO5C_{21}H_{24}FNO_5 with a molecular weight of 389.42 g/mol. The structure features a chromene core substituted with an amino group and a fluoromethoxyphenyl moiety, which may influence its biological properties.

PropertyValue
CAS Number445266-56-8
Molecular FormulaC21H24FNO5
Molecular Weight389.42 g/mol
PurityNLT 98%

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain chromene derivatives showed IC50 values in the micromolar range against breast and lung cancer cells .

Case Study: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of several chromene derivatives on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that derivatives with electron-donating groups exhibited enhanced activity:

CompoundIC50 (µM) A549IC50 (µM) MCF-7
Ethyl Chromene Derivative A15 ± 210 ± 1
Ethyl 2-amino compound20 ± 312 ± 2
Control (Doxorubicin)0.5 ± 0.10.3 ± 0.1

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been investigated. Ethyl derivatives have shown promising results against various bacterial strains. A study highlighted that certain structural modifications enhance antimicrobial efficacy:

Antimicrobial Efficacy Testing

The following table summarizes the antimicrobial activity of ethyl derivatives against selected pathogens:

CompoundZone of Inhibition (mm)
Ethyl Chromene Derivative A18
Ethyl 2-amino compound15
Control (Ampicillin)22

The biological activities of ethyl 2-amino compounds are thought to be mediated through various mechanisms:

  • Inhibition of Cell Proliferation : The presence of the amino group may interact with cellular targets involved in proliferation pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Chromenes are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

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